
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.229 g/mol It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-bis(silyloxy)-1,3-butadienes with pyrimidine derivatives . The reaction conditions often require low temperatures (e.g., -78°C) to avoid the formation of complex mixtures. The product is then purified and characterized using various spectroscopic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically subjected to rigorous quality control to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing pyrimidine rings.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate can be compared with other pyrimidine-containing compounds, such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also contains a pyrimidine ring and is used in similar applications.
6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine: Another pyrimidine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
Propriétés
Numéro CAS |
4418-25-1 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate |
InChI |
InChI=1S/C10H14N2O4/c1-16-9(14)4-2-3-6-12-7-5-8(13)11-10(12)15/h5,7H,2-4,6H2,1H3,(H,11,13,15) |
Clé InChI |
GCSVOCCUABZMOQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCN1C=CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


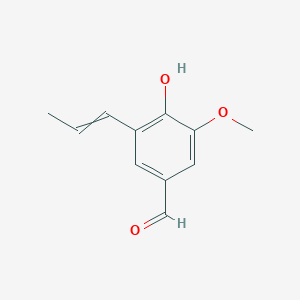
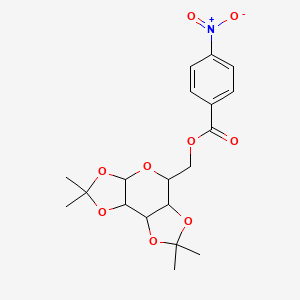
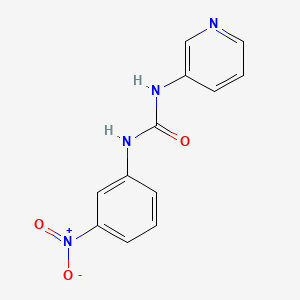
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
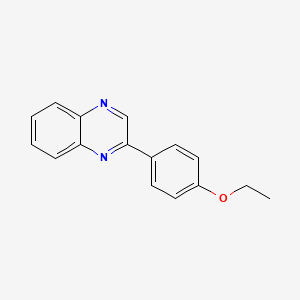
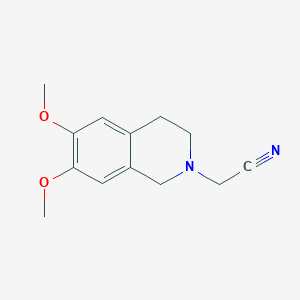
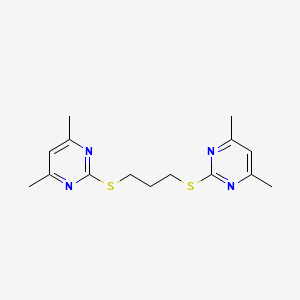
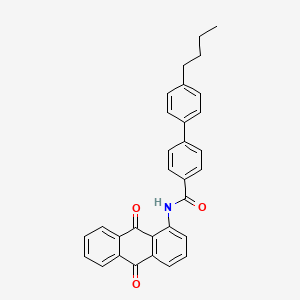
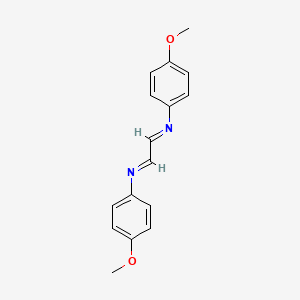
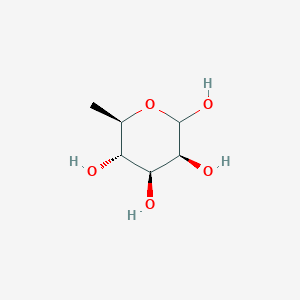

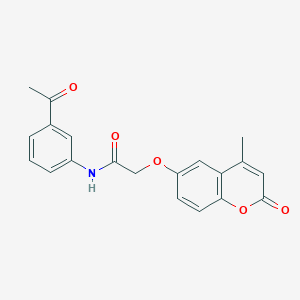
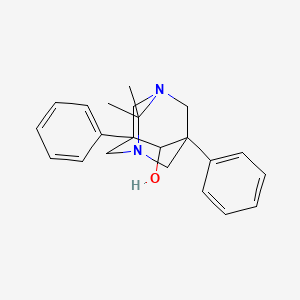
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
